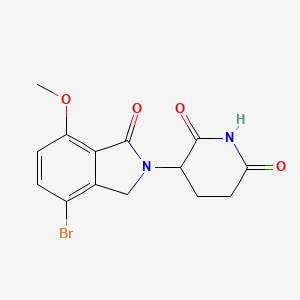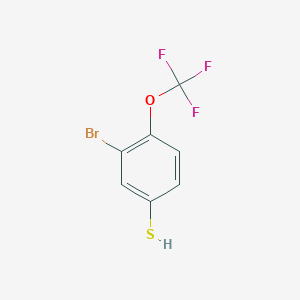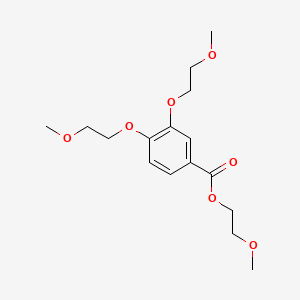
2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C15H22O6 It is a benzoate ester derivative, characterized by the presence of methoxyethoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate typically involves the esterification of 3,4-bis(2-methoxyethoxy)benzoic acid with 2-methoxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3,4-bis(2-methoxyethoxy)benzoic acid and 2-methoxyethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The methoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Hydrolysis: 3,4-bis(2-methoxyethoxy)benzoic acid and 2-methoxyethanol.
Reduction: The corresponding alcohol derivative.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate depends on its specific application. In biological systems, it may interact with cellular components through its ester functional groups, potentially affecting enzyme activity or membrane permeability. The methoxyethoxy groups may enhance its solubility and bioavailability, facilitating its interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3,4-bis(2-methoxyethoxy)benzoate
- 3,4-bis(2-methoxyethoxy)benzonitrile
- 3,4-bis(2-methoxyethoxy)benzaldehyde
Uniqueness
2-Methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate is unique due to the presence of the 2-methoxyethyl ester group, which may confer distinct chemical and physical properties compared to its analogs
Eigenschaften
Molekularformel |
C16H24O7 |
|---|---|
Molekulargewicht |
328.36 g/mol |
IUPAC-Name |
2-methoxyethyl 3,4-bis(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C16H24O7/c1-18-6-9-21-14-5-4-13(16(17)23-11-8-20-3)12-15(14)22-10-7-19-2/h4-5,12H,6-11H2,1-3H3 |
InChI-Schlüssel |
XYQBENITUNZROC-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=C(C=C(C=C1)C(=O)OCCOC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


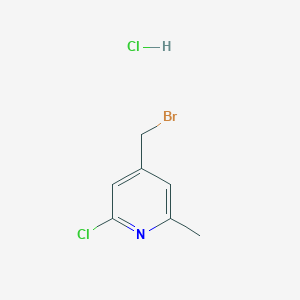
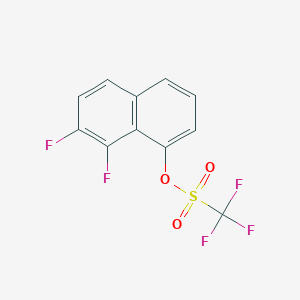
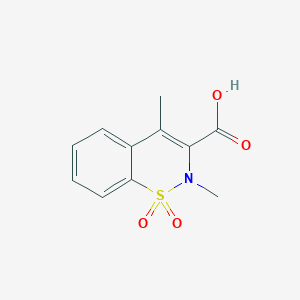
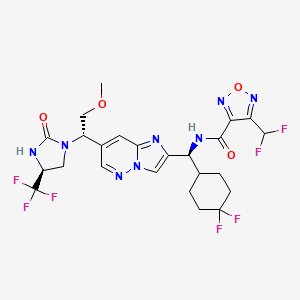
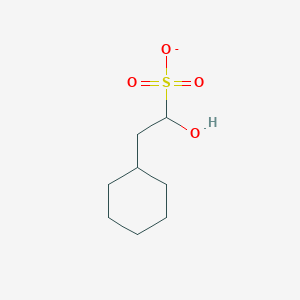
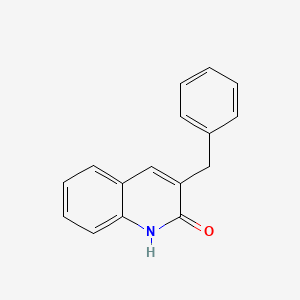
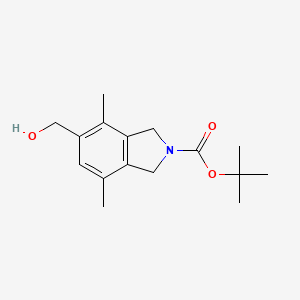
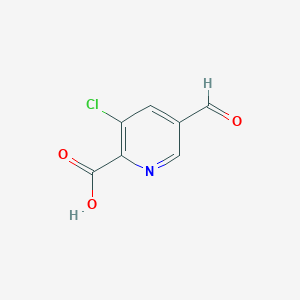

![2-[3-Chloro-5-(methoxymethoxy)-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13911831.png)

![7-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B13911839.png)
